1-{4-[(9-Ethylcarbazol-3-YL)methyl]piperazin-1-YL}-2-(3-methylphenoxy)ethanone
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Overview
Description
1-{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}-2-(3-METHYLPHENOXY)-1-ETHANONE is a complex organic compound that features a combination of carbazole, piperazine, and phenoxy moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}-2-(3-METHYLPHENOXY)-1-ETHANONE typically involves multiple steps:
Synthesis of 9-ethyl-9H-carbazole: This can be achieved by reacting carbazole with bromoethane in the presence of potassium hydroxide.
Formation of 9-ethyl-9H-carbazol-3-carbaldehyde: 9-ethyl-9H-carbazole is treated with phosphorus oxychloride and N,N-dimethylformamide under reflux conditions.
Synthesis of the final compound: The 9-ethyl-9H-carbazol-3-carbaldehyde is reacted with piperazine and 3-methylphenoxyacetyl chloride under appropriate conditions to yield the target compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}-2-(3-METHYLPHENOXY)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced using suitable reducing agents to modify its functional groups.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used as a mild oxidizing agent.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Various halogenated reagents and catalysts can be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbazole derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
1-{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}-2-(3-METHYLPHENOXY)-1-ETHANONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Mechanism of Action
The mechanism of action of 1-{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}-2-(3-METHYLPHENOXY)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The carbazole moiety can engage in electron transfer processes, while the piperazine and phenoxy groups may interact with biological receptors or enzymes . These interactions can lead to various biological effects, such as modulation of signaling pathways or inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
9-ethyl-9H-carbazole: A simpler compound that shares the carbazole moiety but lacks the piperazine and phenoxy groups.
1-(9-ethyl-9H-carbazol-3-yl)methylene-4-arylthiosemicarbazides: Compounds that contain both carbazole and thiadiazole moieties.
Polycarbazole derivatives: Polymers that incorporate carbazole units and are used in various optoelectronic applications.
Uniqueness
1-{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}-2-(3-METHYLPHENOXY)-1-ETHANONE is unique due to its combination of carbazole, piperazine, and phenoxy moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for scientific research and industrial use .
Properties
Molecular Formula |
C28H31N3O2 |
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Molecular Weight |
441.6 g/mol |
IUPAC Name |
1-[4-[(9-ethylcarbazol-3-yl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone |
InChI |
InChI=1S/C28H31N3O2/c1-3-31-26-10-5-4-9-24(26)25-18-22(11-12-27(25)31)19-29-13-15-30(16-14-29)28(32)20-33-23-8-6-7-21(2)17-23/h4-12,17-18H,3,13-16,19-20H2,1-2H3 |
InChI Key |
DYTIAPDHQWLBAA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)C(=O)COC4=CC=CC(=C4)C)C5=CC=CC=C51 |
Origin of Product |
United States |
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